3'-(4-bromophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
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Overview
Description
3’-(4-bromophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and thiazolidine rings in its structure makes it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-bromophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The subsequent steps involve the formation of the spiro compound through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3’-(4-bromophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3’-(4-bromophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-(4-bromophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds with indole and thiazolidine rings, such as:
- 3-(2-Bromoethyl)indole
- 1-(3-Bromophenyl)pyrrolidine
Uniqueness
What sets 3’-(4-bromophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione apart is its unique combination of the indole and thiazolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H13BrN2O2S |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-methylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C17H13BrN2O2S/c1-10-15(21)20(12-8-6-11(18)7-9-12)17(23-10)13-4-2-3-5-14(13)19-16(17)22/h2-10H,1H3,(H,19,22) |
InChI Key |
OJAIXNTZONVTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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